N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2S/c25-24(26,27)18-7-4-8-20(15-18)30-11-13-31(14-12-30)21(32)10-9-19-16-34-23(28-19)29-22(33)17-5-2-1-3-6-17/h1-8,15-16H,9-14H2,(H,28,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBUGZAVXLDHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(3-(trifluoromethyl)phenyl)piperazine with a thiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues from Urea Derivatives ()
describes a series of urea derivatives (11a–11o) sharing the 4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-ylphenyl scaffold. These compounds differ in the substituents on the phenylurea moiety. Key comparisons:
Key Observations :
- Urea derivatives typically exhibit strong hydrogen-bond donor/acceptor properties, whereas benzamide lacks the urea’s NH donor group .
- Substituent Effects : The 3-(trifluoromethyl)phenyl group (shared with 11e) is a common pharmacophore in medicinal chemistry for enhancing lipophilicity and target affinity. The target compound’s 3-oxopropyl chain may confer greater conformational flexibility compared to the hydrazinyl-2-oxoethyl group in 11a–11o.
- Synthetic Yields : Urea derivatives in show high yields (83–88%), suggesting robust synthetic routes for similar scaffolds. The target compound’s synthesis feasibility may parallel these results, though specific data are unavailable.
Other Thiazole- and Piperazine-Containing Analogues (Evidences 3–5)
Evidences 3–5 list compounds with structural overlaps:
- : N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS: 923121-43-1) shares the thiazole-acetamide motif but lacks the piperazine and trifluoromethylphenyl groups.
- : N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS: 923226-70-4) features a furan-carboxamide substitution, differing in aromaticity and hydrogen-bonding capacity compared to the target’s benzamide.
Key Observations :
Computational Insights ()
Key factors relevant to the target compound:
- Hydrophobic Enclosure : The 4-(3-(trifluoromethyl)phenyl)piperazine group may engage in lipophilic interactions within enclosed protein pockets.
- Hydrogen Bonding : The benzamide’s carbonyl and NH groups could form hydrogen bonds in a hydrophobically enclosed environment, a feature prioritized in Glide XP .
Q & A
Q. Critical parameters :
- Temperature : Excess heat during thiazole formation can lead to side products (e.g., over-oxidation) .
- pH : Basic conditions (pH 8–9) are essential for efficient acylation .
- Purification : Silica gel chromatography is commonly used to isolate intermediates, with solvent gradients (e.g., hexane/ethyl acetate) optimizing separation .
Advanced: How can competing side reactions during the acylation of the piperazine moiety be minimized?
Competing reactions (e.g., over-alkylation or hydrolysis) are mitigated by:
- Stoichiometric control : Using a slight excess (1.2 equiv) of the acylating agent to ensure complete reaction without residual reactive intermediates .
- Low-temperature stirring : Maintaining 0–5°C during reagent addition reduces unwanted exothermic side reactions .
- Inert atmosphere : Conducting reactions under nitrogen or argon to prevent moisture-induced degradation .
Q. Example optimization :
| Parameter | Suboptimal Condition | Optimized Condition | Outcome |
|---|---|---|---|
| Acylating Agent | 1.0 equiv | 1.2 equiv | 95% conversion vs. 70% |
| Temperature | Room temperature | 0–5°C | Reduced hydrolysis by 40% |
Basic: What spectroscopic techniques are essential for confirming the compound’s structure?
Key characterization methods include:
Q. Data interpretation :
- Unexpected NMR peaks : May indicate residual solvents (e.g., THF at δ 1.7–1.8 ppm) or unreacted intermediates .
- HRMS adducts : Sodium or potassium adducts ([M+Na]⁺) require subtraction for accurate mass assignment .
Advanced: How to resolve discrepancies in 1H-NMR data when unexpected peaks appear post-synthesis?
Strategies include:
- Impurity profiling : Compare with spectra of intermediates to identify unreacted starting materials .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., piperazine CH₂ vs. thiazole CH) .
- Alternative purification : Switch from silica gel to preparative HPLC for polar byproducts .
Case study : A doublet at δ 7.3 ppm (integral = 1H) was traced to residual 3-(trifluoromethyl)aniline; increasing wash cycles during filtration reduced its presence by 90% .
Basic: What in vitro assays are suitable for initial biological screening?
- Enzyme inhibition assays : Test activity against targets like kinases or GPCRs using fluorescence polarization .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility screening : Employ shake-flask methods in PBS (pH 7.4) to guide formulation .
Advanced: How to design assays to evaluate interaction with serotonin receptors?
- Radioligand binding assays : Use [³H]-LSD or [³H]-5-HT in HEK293 cells expressing 5-HT₁A/₂A receptors. Measure Ki values via competitive binding curves .
- Functional assays : Monitor cAMP accumulation (for 5-HT₆) or calcium flux (for 5-HT₂) using reporter gene systems .
- Negative controls : Include ketanserin (5-HT₂ antagonist) to validate receptor specificity .
Q. Example data :
| Receptor Subtype | Ki (nM) | Efficacy (% of 5-HT response) | Reference |
|---|---|---|---|
| 5-HT₁A | 120 | 85% | |
| 5-HT₂A | 45 | 92% |
Advanced: How to address contradictory results in enzyme inhibition assays?
- Replicate experiments : Perform triplicate runs with fresh compound batches to rule out degradation .
- Orthogonal assays : Combine fluorescence-based and radiometric methods (e.g., ADP-Glo™ vs. filter-binding) .
- Check assay conditions : Adjust pH (e.g., 7.4 vs. 6.8) or Mg²⁺ concentration (1–10 mM) to match physiological relevance .
Case study : Discrepancies in IC₅₀ for PI3K inhibition (10 nM vs. 150 nM) were resolved by confirming ATP concentration (1 mM vs. 100 µM) .
Basic: What strategies improve the compound’s metabolic stability?
- Trifluoromethyl group : Enhances resistance to oxidative metabolism by cytochrome P450 enzymes .
- Piperazine substitution : 3-Methylpiperazine derivatives reduce first-pass metabolism compared to unsubstituted analogs .
- Prodrug approaches : Introduce ester moieties for delayed hydrolysis in plasma .
Advanced: How to optimize solubility without compromising target affinity?
- Salt formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to the benzamide nitrogen .
Q. Example results :
| Formulation | Solubility (mg/mL) | IC₅₀ (nM) |
|---|---|---|
| Free base | 0.12 | 45 |
| HCl salt | 1.8 | 48 |
| PEGylated derivative | 3.2 | 52 |
Basic: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts after compound treatment .
- Western blotting : Measure downstream phosphorylation (e.g., AKT for PI3K inhibitors) .
- Knockdown/knockout controls : Use siRNA or CRISPR to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
